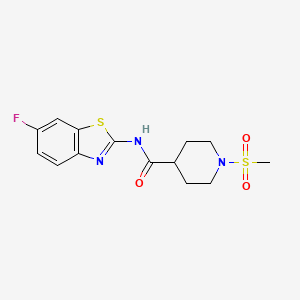

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is a compound that has been identified . It’s a derivative of benzothiazole, which is a heterocyclic compound .

Synthesis Analysis

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis

The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .Chemical Reactions Analysis

The synthesized compounds were screened for antibacterial and antifungal activity against a variety of bacterial and fungal strains .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide” has a density of 1.2±0.1 g/cm3, boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm3 .Scientific Research Applications

- Safety Profile : At a dose of 30 mg/kg (oral) in male mice, the compound did not produce place preference or alter exploratory motor behavior .

- Finite Element (FE) Modeling : An FE model simulated temperature, stress, and strain fields within the UHTC structure with CCG sensors. Compressive stress exceeded material strength at the bonding area, leading to structural failure in a hot environment .

- Magnetic Assembly : They play a role in static and dynamic magnetically driven assembly of structures .

Fluorescent Protein Research

While not directly related to the compound, fluorescent proteins (FPs) have revolutionized biological research. FPs, including green fluorescent protein (GFP) and its derivatives, have widespread applications in imaging, tracking, and molecular biology studies .

AIEgens and Fluorescence Materials

Again, not specific to this compound, but AIEgens (aggregation-induced emission) and AIE-based fluorescence materials are promising. Their excellent fluorescence emission performance makes them valuable in various scientific fields .

Mechanism of Action

properties

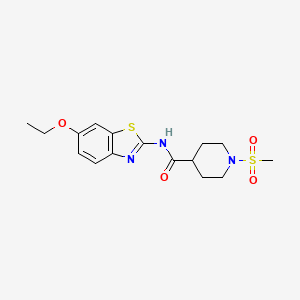

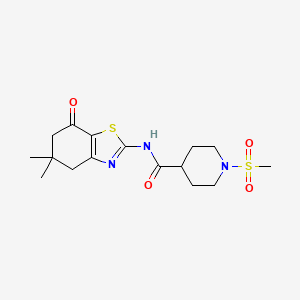

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKGPSEVZVVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

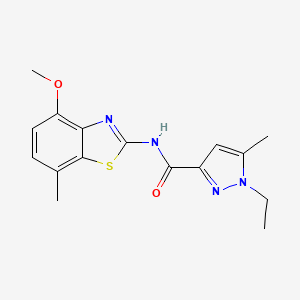

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)

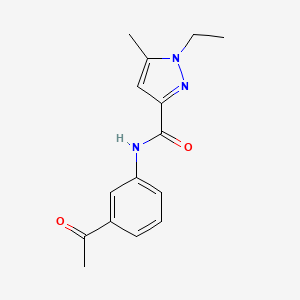

![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)

![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)

![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)

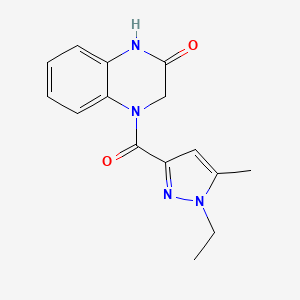

![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538268.png)

![1-methanesulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538273.png)

![1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538280.png)